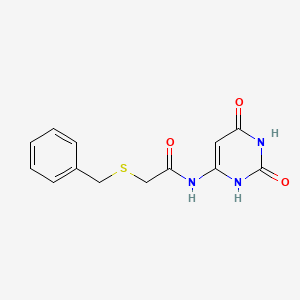![molecular formula C15H11ClN2OS2 B2524030 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896347-91-4](/img/structure/B2524030.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The benzothiazole moiety is known for its diverse biological activities and is a core structure in various pharmacologically active compounds. The presence of chloro and methylthio substituents on the benzothiazole ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those with chloro and methylthio substituents, typically involves multistep reactions. For instance, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives involves the formation of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized using microwave irradiation, which is a solvent-free and efficient method . These methods highlight the versatility of synthetic approaches for creating benzothiazole derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . For example, the crystal structure of 2-chloro-N-(benzothiazol-2-yl)benzamide was determined to be triclinic with specific space group parameters . These structural analyses are crucial for confirming the identity of the synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, exploiting the reactivity of functional groups such as cyanomethylene to construct new heterocycles . These reactions can lead to the formation of compounds with potential insecticidal activity, as demonstrated by the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its evaluation against cotton leaf worm . The ability to engage in diverse chemical reactions makes benzothiazole derivatives valuable scaffolds for the development of new compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzothiazole ring. For instance, the introduction of a chloro or methylthio group can affect the compound's electron distribution, hydrogen bonding capacity, and overall molecular polarity. These properties are important for the compound's interaction with biological targets and can be studied using various spectroscopic techniques . Additionally, the coordination chemistry of benzothiazole derivatives, as seen in the synthesis of metal complexes with neodymium(III) and thallium(III), provides insight into their potential as ligands in metal-based drugs .
Scientific Research Applications
Supramolecular Gelators
Research has shown that derivatives of N-(thiazol-2-yl)benzamide, including those with similar structures to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, can act as new series of supramolecular gelators. The study by Yadav and Ballabh (2020) focused on elucidating the role of methyl functionality and multiple non-covalent interactions on gelation behavior. Specifically, certain derivatives displayed gelation towards ethanol/water and methanol/water mixtures, driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions, demonstrating the compound's utility in creating stable gel networks (Yadav & Ballabh, 2020).
Synthesis of Complexes
Adhami et al. (2012) conducted a study on the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with Ni and Pd. This research highlights the chemical versatility of benzamide derivatives in forming new bonds between sulfur and nitrogen atoms, creating a five-membered ring. The synthesized oxo thiadiazolo benzamide and its metal complexes were characterized by various spectroscopic methods, offering insights into the structure and potential applications in coordination chemistry (Adhami et al., 2012).
Anticancer Evaluation
Tiwari et al. (2017) explored the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This study underscores the potential of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide derivatives in developing new anticancer agents. The compounds showed promising GI50 values comparable to standard drugs, with molecular docking suggesting a probable mechanism of action (Tiwari et al., 2017).
Antimicrobial Properties
Gilani et al. (2016) synthesized a series of thiazolidin-4-ones and azetidin-2-ones from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, investigating their antimicrobial properties. This study revealed moderate to good inhibition against various pathogenic bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents. The azetidin-2-ones derivatives, in particular, were found to be more active than thiazolidin-4-ones derivatives (Gilani et al., 2016).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWSMJJDNGZDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2523947.png)
![2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2523948.png)
![6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)




![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2523961.png)
![3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2523962.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2523963.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2523965.png)


![2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2523970.png)